1-(But-3-en-1-yloxy)-4-iodobenzene

Cross-coupling Oxidative addition Bond dissociation energy

1-(But-3-en-1-yloxy)-4-iodobenzene (CAS 1140923-61-0, molecular weight 274.1, molecular formula C₁₀H₁₁IO) is a para-substituted iodoarene that integrates two synthetically orthogonal reactive handles : an sp² carbon-iodine bond suitable for transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Heck reactions) and a terminal but-3-en-1-yloxy (homoallyl) ether chain capable of olefin metathesis, hydrofunctionalization, or radical cyclization. This dual reactivity profile establishes the compound as a strategic intermediate in convergent synthesis workflows.

Molecular Formula C10H11IO
Molecular Weight 274.10 g/mol
Cat. No. B7893559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-en-1-yloxy)-4-iodobenzene
Molecular FormulaC10H11IO
Molecular Weight274.10 g/mol
Structural Identifiers
SMILESC=CCCOC1=CC=C(C=C1)I
InChIInChI=1S/C10H11IO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2
InChIKeyZXEHMHQBGOPPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(But-3-en-1-yloxy)-4-iodobenzene: CAS 1140923-61-0 — A Dual-Functional Building Block for Orthogonal Cross-Coupling and Olefinic Diversification


1-(But-3-en-1-yloxy)-4-iodobenzene (CAS 1140923-61-0, molecular weight 274.1, molecular formula C₁₀H₁₁IO) is a para-substituted iodoarene that integrates two synthetically orthogonal reactive handles : an sp² carbon-iodine bond suitable for transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Heck reactions) and a terminal but-3-en-1-yloxy (homoallyl) ether chain capable of olefin metathesis, hydrofunctionalization, or radical cyclization. This dual reactivity profile establishes the compound as a strategic intermediate in convergent synthesis workflows. Physicochemical properties predicted for procurement evaluation include a boiling point of 291.1±33.0 °C and a density of 1.521±0.06 g/cm³ . Commercial availability typically specifies purity of 98% (stabilized with BHT) .

Why 1-(But-3-en-1-yloxy)-4-iodobenzene Cannot Be Replaced by Other Iodoarene Ethers or Aryl Halide Analogs


In-class substitution of 1-(but-3-en-1-yloxy)-4-iodobenzene with alternative iodoarenes—whether by altering the halide (Br, Cl), modifying the ether alkyl chain (e.g., ethoxy, allyloxy, saturated butyloxy), or shifting substitution pattern (ortho, meta)—introduces non-trivial changes in reactivity, selectivity, and downstream synthetic compatibility. Iodine substitution confers a distinct advantage: the C–I bond dissociation energy is approximately 50–65 kcal/mol lower than C–Br and 90–100 kcal/mol lower than C–Cl bonds, enabling oxidative addition under markedly milder conditions [1]. This difference is not merely kinetic; it is operationally decisive. Bromo- and chloroarenes frequently require elevated temperatures, specialized ligands, or higher catalyst loadings to achieve comparable cross-coupling yields [1]. Furthermore, the para-substituted but-3-en-1-yloxy chain provides a terminal alkene that can participate in metathesis or radical cyclization cascades, whereas saturated alkoxy ethers (e.g., n-butoxy, ethoxy) lack this diversification potential entirely [2]. Ortho-substituted variants such as 1-(but-3-en-1-yloxy)-2-iodobenzene exhibit fundamentally different steric environments that alter cyclization regioselectivity in intramolecular Heck and radical clock applications [2]. Even allyloxy ethers (O–CH₂–CH=CH₂) differ from homoallyloxy (O–CH₂–CH₂–CH=CH₂) in both olefin position and conformational flexibility, with documented consequences for catalytic cyclization rates [2]. These distinctions render generic substitution scientifically untenable for applications requiring predictable orthogonality and reproducibility.

1-(But-3-en-1-yloxy)-4-iodobenzene: Quantitative Differentiation Evidence Against Iodoarene Comparators


C–I Versus C–Br/C–Cl Bond Dissociation Energy Differential Dictates Cross-Coupling Reactivity Thresholds

1-(But-3-en-1-yloxy)-4-iodobenzene participates in palladium-catalyzed cross-coupling via oxidative addition at the C–I bond. The C–I bond dissociation energy is approximately 50–65 kcal/mol lower than that of C–Br and 90–100 kcal/mol lower than C–Cl in analogous aromatic systems [1]. This lower barrier enables oxidative addition to occur under milder conditions—lower temperatures, reduced catalyst loading, and shorter reaction times—compared to the corresponding bromo- or chloroarene ethers. In cross-coupling applications, this translates to higher turnover frequencies and improved functional group tolerance for the iodoarene relative to its bromo- and chloro-analogs [1].

Cross-coupling Oxidative addition Bond dissociation energy Catalysis

Para-Alkoxy Substituent Modulates Oxidative Addition Kinetics in Aminocarbonylation

In palladium-catalyzed aminocarbonylation of para-substituted iodobenzenes, the identity of the para-substituent directly modulates substrate reactivity. The but-3-en-1-yloxy group is an electron-donating alkoxy substituent with a Hammett σₚ value approximating −0.25 to −0.30 (extrapolated from methoxy and ethoxy para-substituents). Research demonstrates that 4-substituents with negative Hammett constants decrease reactivity of iodoaromatic substrates in aminocarbonylation, whereas electron-withdrawing groups (positive σₚ) enhance reactivity [1]. This establishes a predictable electronic modulation profile: 1-(but-3-en-1-yloxy)-4-iodobenzene will exhibit moderately reduced aminocarbonylation rates compared to unsubstituted iodobenzene (σₚ = 0) but enhanced rates relative to strongly electron-donating substituents such as amino (σₚ = −0.66) or hydroxy (σₚ = −0.37) [1].

Aminocarbonylation Hammett constant Substituent effect Palladium catalysis

Ortho-Substituted Regioisomer Exhibits Radical Cyclization Rate Constants for C–H Activation Mechanistic Probes

The ortho-substituted regioisomer of the target compound—1-(but-3-en-1-yloxy)-2-iodobenzene—has been employed as a radical clock substrate to quantify stannylene-mediated allylic C–H activation rates. The reaction of a stannylene species with 1-(but-3-en-1-yloxy)-2-iodobenzene induces radical cyclization, enabling determination of the allylic and propargylic C–H activation rate constant as 1.1 ± 0.2 × 10⁸ M⁻¹ s⁻¹ [1]. This quantitative kinetic measurement is specific to the ortho-substituted but-3-en-1-yloxy iodoarene scaffold; the para-substituted target compound (1-(but-3-en-1-yloxy)-4-iodobenzene) would exhibit a fundamentally different cyclization profile due to altered geometric constraints and cannot serve as a direct radical clock substrate for the same transformation. However, this data establishes the broader class utility of but-3-en-1-yloxy iodoarenes in mechanistic investigations where ortho versus para substitution dictates cyclization feasibility and regioselectivity [1].

Radical cyclization C–H activation Stannylene chemistry Kinetic probe

Solid-State Packing and Crystallinity of the But-3-en-1-yloxy Iodoarene Scaffold

Single-crystal X-ray diffraction analysis of a structurally related compound featuring the but-3-en-1-yloxy iodoarene core (C₁₆H₁₆NO₃, Mr = 271.316) reveals a nearly planar molecular geometry within 0.2 Å, with a torsion angle of −179(2)° for C(4)–C(7)–C(8)–C(9) [1]. The crystal structure, refined to R(1) = 0.0414 for 728 unique observed reflections (T = 291 K, orthorhombic, Aba2 space group, a = 15.750(3) Å, b = 13.470(2) Å, c = 13.356(2) Å, V = 2833 ų, Z = 8, Dx = 1.26 Mg m⁻³), demonstrates that intermolecular interactions are primarily van der Waals forces, with the nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1]. While this crystal structure represents a derivative containing the but-3-en-1-yloxy iodoarene scaffold rather than the exact target compound, the packing motif and near-planarity of the ether linkage are structurally transferable features.

Crystal structure X-ray diffraction Solid-state packing Crystallinity

Homoallyl Ether Terminal Alkene Enables Olefin Metathesis and Hydrofunctionalization Pathways Absent in Saturated Ether Analogs

The but-3-en-1-yloxy group contains a terminal C=C double bond positioned at the γ,δ-position relative to the ether oxygen. This terminal alkene is a competent substrate for olefin cross-metathesis, ring-closing metathesis, hydroboration, hydrosilylation, and epoxidation—reactions to which saturated alkoxy analogs (e.g., ethoxy, n-butoxy) are completely unreactive . For procurement selection, this olefinic handle represents a value-added functional group that can be selectively addressed orthogonally to the aryl iodide. Furthermore, the homoallyl (three-carbon spacer) architecture differs fundamentally from allyl (one-carbon spacer) ethers in both alkene position and conformational flexibility; the extended tether reduces steric congestion at the reactive olefin and alters cyclization geometries in intramolecular Heck and radical cascade reactions .

Olefin metathesis Hydrofunctionalization Alkene chemistry Orthogonal reactivity

Para-Substitution Pattern Enables Iterative Cross-Coupling Without Steric Interference

The para-substitution pattern of 1-(but-3-en-1-yloxy)-4-iodobenzene positions the reactive aryl iodide and the alkoxy-olefin chain on opposite sides of the aromatic ring. This geometric arrangement minimizes steric hindrance at the C–I bond during oxidative addition to palladium catalysts, in contrast to ortho-substituted analogs where proximal substituents can impede catalyst approach and slow reaction rates . In palladium-catalyzed cross-coupling reactions, para-substituted iodoarenes generally exhibit faster oxidative addition kinetics and higher yields compared to their ortho-substituted counterparts under identical conditions, a trend consistently observed across Suzuki-Miyaura, Sonogashira, and Heck reaction manifolds .

Suzuki-Miyaura coupling Heck reaction Sonogashira coupling Para-substitution

1-(But-3-en-1-yloxy)-4-iodobenzene: Evidence-Based Application Scenarios for Procurement Decision-Making


Convergent Synthesis of Functionalized Biaryls via Orthogonal Suzuki-Miyaura Coupling and Olefin Metathesis

Researchers constructing biaryl scaffolds with pendant alkene functionality can exploit the orthogonality of 1-(but-3-en-1-yloxy)-4-iodobenzene. The para-iodoarene undergoes efficient Suzuki-Miyaura coupling with aryl boronic acids—benefiting from the low C–I bond dissociation energy relative to bromo- or chloro-analogs [1]—to install the first aryl group. The intact terminal alkene on the but-3-en-1-yloxy chain can subsequently participate in olefin cross-metathesis with functionalized alkene partners using Grubbs or Hoveyda–Grubbs catalysts . This two-step orthogonal diversification is inaccessible using saturated alkoxy ethers, which lack the requisite alkene functionality, and is operationally distinct from allyl ethers due to the extended three-carbon tether that reduces steric congestion during metathesis . Bromo- and chloro-analogs would require higher catalyst loadings or elevated temperatures for the initial coupling, risking premature alkene isomerization or decomposition [1].

Mechanistic Probe Design for Radical Cyclization Kinetics

The but-3-en-1-yloxy iodoarene scaffold serves as a validated platform for constructing radical clock substrates to quantify C–H activation rates. The ortho-substituted regioisomer, 1-(but-3-en-1-yloxy)-2-iodobenzene, has been employed to determine stannylene-mediated allylic C–H activation rate constants (1.1 ± 0.2 × 10⁸ M⁻¹ s⁻¹) via intramolecular radical cyclization [2]. While the para-substituted target compound does not undergo this specific cyclization, the availability of both para and ortho regioisomers enables controlled studies of substitution pattern effects on cyclization geometry and regioselectivity. Procurement of the para-isomer is essential for baseline comparison experiments where intramolecular cyclization must be suppressed to isolate intermolecular reactivity components [2].

Solid-State Structure Determination and Polymorph Screening for Crystalline Intermediates

For applications requiring crystalline intermediates—including X-ray diffraction studies, solid-state NMR characterization, or formulation development—1-(but-3-en-1-yloxy)-4-iodobenzene offers predictable crystallinity based on structurally related but-3-en-1-yloxy iodoarene scaffolds. Single-crystal X-ray analysis of a related derivative demonstrates near-planar molecular geometry (within 0.2 Å), well-defined torsion angles (−179(2)°), and van der Waals-dominated packing with intermolecular distances of 3.647 Å [3]. This structural rigidity, conferred by the para-substituted iodoarene core and extended alkoxy chain, may enhance crystallization propensity relative to more flexible saturated alkyl ether analogs. Procurement of this compound for solid-state applications is supported by the availability of high-purity (98%, BHT-stabilized) material suitable for crystallization trials .

Electronic Tuning of Palladium-Catalyzed Aminocarbonylation Reaction Cascades

In synthetic sequences requiring aminocarbonylation of an iodoarene bearing an electron-donating alkoxy substituent, 1-(but-3-en-1-yloxy)-4-iodobenzene provides a predictable, moderately donating electronic profile (σₚ ~ −0.25 to −0.30) [4]. This positions the compound between unsubstituted iodobenzene (σₚ = 0) and more strongly donating 4-hydroxyiodobenzene (σₚ = −0.37) in aminocarbonylation reactivity rankings [4]. Researchers can leverage this predictable electronic modulation to design reaction sequences where the iodoarene undergoes aminocarbonylation at a controlled rate, enabling chemoselective differentiation from other aryl halides in the same molecule. The orthogonal terminal alkene remains intact throughout aminocarbonylation, permitting subsequent diversification [4].

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